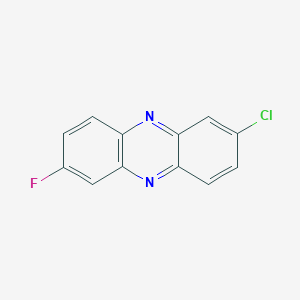

2-Fluoro-7-chlorophenazine

Descripción

Significance of Phenazine (B1670421) Heterocycles in Contemporary Chemical Research

Phenazines are a prominent class of nitrogen-containing heterocyclic compounds, structurally defined by a dibenzo[b,e]pyrazine core. This tricyclic aromatic system is not merely a synthetic curiosity but is produced by a variety of microorganisms, including bacteria from genera such as Pseudomonas and Streptomyces. amazonaws.comnih.gov In nature, these compounds participate in crucial biological processes, acting as redox-active signaling molecules and virulence factors. chemsrc.com

The inherent biological activity of the phenazine scaffold has established it as a significant "privileged structure" in drug discovery. mdpi.com Phenazine derivatives have been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antiparasitic properties. amazonaws.comnih.gov This has spurred extensive research into the synthesis of novel phenazine analogues to develop new therapeutic agents. cncb.ac.cnmdpi.com Beyond medicine, the unique electronic and photophysical properties of phenazines make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs), electrochemical sensors, and dye-sensitized solar cells. thieme-connect.deresearchgate.net The versatility of the phenazine ring system allows for extensive synthetic modification, enabling chemists to fine-tune its properties for specific applications. thieme-connect.de

Role of Halogenation in Modulating Phenazine Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in organic chemistry to modulate the physicochemical properties of a parent compound. doi.org The introduction of halogens like fluorine, chlorine, bromine, or iodine can profoundly alter a molecule's lipophilicity, metabolic stability, and electronic distribution.

In the context of phenazines, halogenation has become a key tactic for enhancing biological potency and exploring structure-activity relationships (SAR). mdpi.com Research has consistently shown that the introduction of halogens at specific positions on the phenazine core can dramatically increase antibacterial and biofilm-eradicating activities against multidrug-resistant pathogens. nih.govresearchgate.netrsc.org For instance, studies on various halogenated phenazines (HPs) have demonstrated that substitution at the 2-, 4-, 6-, 7-, and 8-positions can significantly boost potency, while substitution at the 9-position may abolish it. nih.gov

The nature and position of the halogen are critical. Chlorine substitution has been linked to high herbicidal activity. researchgate.net Furthermore, halogen atoms can serve as synthetic handles for further functionalization through reactions like nucleophilic aromatic substitution (SNAr), allowing for the creation of diverse libraries of compounds. nih.govthieme-connect.com The reactivity of these halogens can be influenced by the presence of other substituents; for example, the chlorine atom at the 2-position of the phenazine ring is known to be susceptible to displacement by various nucleophiles. researchgate.netthieme-connect.de

Contextualization of 2-Fluoro-7-chlorophenazine within the Halogenated Phenazine Landscape

This compound (CAS No. 1346682-89-0) is an unsymmetrically di-halogenated phenazine that embodies the strategic chemical design seen in this class. cymitquimica.com Its structure is notable for featuring two different halogens at distinct positions on the phenazine framework. The synthesis of such specifically substituted phenazines can be achieved through modular routes, most notably variations of the Wohl-Aue reaction or rhodium-catalyzed methods, which often involve the condensation of appropriately substituted anilines and nitroarenes. amazonaws.comnih.govresearchgate.net For instance, the cyclization of precursors like N-(4-chlorophenyl)-5-fluoro-2-nitrosoaniline represents a viable pathway to related fluoro-chloro phenazine systems. thieme-connect.com

While extensive biological data on this compound is not widely published, its structure fits within the broader class of halogenated phenazines that have shown potent activity against clinically relevant bacteria. mdpi.commdpi.com For comparison, various mono- and di-substituted chloro- and bromo-phenazines have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar to nanomolar range against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The study of asymmetrically substituted compounds like this compound is crucial for developing a more nuanced understanding of the structure-activity relationships that govern the efficacy of halogenated phenazines.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1346682-89-0 cymitquimica.com |

| Molecular Formula | C₁₂H₆ClFN₂ |

| Molecular Weight | 232.64 g/mol |

| Melting Point | Data not available in searched sources |

| Boiling Point | Data not available in searched sources |

| Density | Data not available in searched sources |

Table 2: Comparative Antibacterial Activity (MIC, µM) of Selected Halogenated Phenazines

This table illustrates the impact of different halogenation patterns on antibacterial potency against various bacterial strains. Data is compiled from published research to provide context for the potential activity of this compound.

| Compound/Analogue Type | MRSA BAA-1707 | MRSE 35984 | VRE 700221 | Reference(s) |

| 6-Chloro HP | 0.30 | 0.78 | 1.56 | researchgate.net |

| 7-Chloro HP | 0.59 | 0.30 | 0.78 | researchgate.net |

| 6,8-Dichloro HP | 0.15 | 0.10 | 0.15 | researchgate.net |

| 2,4-Dibromo-7-chloro-1-hydroxyphenazine | 0.10 | 0.10 | 0.10 | nih.gov |

| 2,4-Dibromo-6,8-dichloro-1-hydroxyphenazine | 0.08 | 0.05 | 0.05 | nih.gov |

| 6,8-Ditrifluoromethyl HP | 0.10 | 0.05 | 0.20 | rsc.org |

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus faecium.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-7-fluorophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZVLCYPXGOJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 7 Chlorophenazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like 2-Fluoro-7-chlorophenazine, NMR provides precise information about the chemical environment of each magnetically active nucleus (¹H, ¹³C, ¹⁹F), allowing for unambiguous confirmation of its constitution and insights into its electronic structure. The chemical shifts are influenced by the electron density around the nuclei, which is significantly modulated by the presence of electronegative halogen substituents. azooptics.comresearchgate.net

In the ¹H NMR spectrum, the protons on the phenazine (B1670421) core are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The fluorine and chlorine atoms deshield the adjacent protons, shifting their resonance signals downfield. azooptics.com The ¹³C NMR spectrum provides information on the carbon framework, with shifts typically ranging from 110 to 150 ppm for aromatic carbons. youtube.com The carbon atoms directly bonded to the halogens (C-2 and C-7) will exhibit distinct chemical shifts due to the strong inductive and resonance effects of fluorine and chlorine. Furthermore, the ¹⁹F NMR spectrum offers a direct and highly sensitive probe for the fluorine-containing environment. nih.govbioline.org.br

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts with high accuracy, providing a powerful tool for spectral assignment, especially when experimental data is unavailable or ambiguous. researchgate.netnih.gov Predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, are presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 8.15 | C-1: 112.5 (d, J=24 Hz) |

| F-2 | - | C-2: 160.1 (d, J=255 Hz) |

| H-3 | 7.90 | C-3: 122.8 (d, J=10 Hz) |

| H-4 | 8.25 | C-4: 130.5 |

| H-6 | 8.30 | C-6: 131.2 |

| Cl-7 | - | C-7: 135.8 |

| H-8 | 7.95 | C-8: 129.5 |

| H-9 | 8.20 | C-9: 130.1 |

| - | - | C-4a: 142.1 |

| - | - | C-5a: 141.8 |

| - | - | C-10a: 143.5 |

| - | - | C-11a: 143.2 |

| (d = doublet, J = coupling constant in Hz) |

While one-dimensional NMR provides essential data, complex structures often require multi-dimensional NMR experiments for complete assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the connectivity between adjacent protons. For this compound, COSY would show correlations between H-1 and H-3 (via a four-bond coupling), H-3 and H-4, and H-8 and H-9, confirming the proton arrangement on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the chemical shifts of C-1, C-3, C-4, C-6, C-8, and C-9 based on the known proton assignments.

Together, these multi-dimensional techniques provide a robust and definitive method for the complete structural elucidation of this compound.

Chemical shift anisotropy (CSA) arises because the magnetic shielding of a nucleus is generally not isotropic (uniform in all directions) but depends on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling averages this effect to the single isotropic chemical shift value observed in standard NMR spectra.

However, the underlying CSA is directly related to the electronic structure around the nucleus. The introduction of electronegative and electron-rich halogen atoms like fluorine and chlorine creates a highly anisotropic electronic environment in the phenazine ring system. The large electron cloud of chlorine and the high electronegativity of fluorine significantly influence the CSA of nearby carbon and proton nuclei. Theoretical calculations can model these anisotropic effects, providing deeper insight into the electronic distribution and bonding within the molecule. researchgate.net The fluorine nucleus itself possesses a large CSA, making ¹⁹F NMR particularly sensitive to its local electronic environment. bioline.org.br

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These methods are complementary; FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability. niscpr.res.in

For this compound, these techniques are invaluable for identifying functional groups and understanding the molecule's structural integrity. DFT calculations are also highly effective in predicting vibrational frequencies, which aids in the assignment of complex experimental spectra. researchgate.netnih.gov

Predicted Characteristic Vibrational Frequencies for this compound (Note: These are theoretical values based on DFT calculations for similar structures and may differ from experimental results.)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C/C=N Ring Stretch | 1620 - 1450 | 1620 - 1450 |

| C-H In-plane Bend | 1300 - 1100 | 1300 - 1100 |

| C-F Stretch | 1250 - 1150 | 1250 - 1150 |

| C-Cl Stretch | 750 - 650 | 750 - 650 |

| C-H Out-of-plane Bend | 900 - 700 | 900 - 700 |

The vibrational spectrum of this compound can be interpreted by identifying the characteristic frequencies of its functional groups. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic phenazine core give rise to a series of strong to medium intensity bands in the 1620-1450 cm⁻¹ range. These are often strong in both FTIR and Raman spectra.

Carbon-Halogen Vibrations: The C-F stretching vibration is expected to produce a strong band in the FTIR spectrum, typically in the 1250-1150 cm⁻¹ region. The C-Cl stretch is observed at a lower frequency, usually between 750 and 650 cm⁻¹, due to the heavier mass of the chlorine atom.

In the solid state, planar aromatic molecules like phenazines often engage in intermolecular interactions, such as π-π stacking. These interactions can be detected by vibrational spectroscopy. When molecules stack, their vibrational modes, particularly the out-of-plane bending modes, can be perturbed, leading to shifts in their corresponding spectral bands compared to the gas phase or dilute solutions. These shifts, though often subtle, can provide evidence for the presence and relative strength of such intermolecular forces.

Analysis of Characteristic Functional Group Vibrations

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of conjugated systems. nih.gov The phenazine core possesses an extended π-electron system, which gives rise to characteristic electronic transitions upon absorption of UV or visible light. These transitions typically involve the promotion of an electron from a filled molecular orbital (like a π bonding orbital or a non-bonding orbital, n) to an empty anti-bonding orbital (π*). arkat-usa.org

The absorption spectrum of phenazine derivatives generally shows intense bands corresponding to π→π* transitions and weaker bands corresponding to n→π* transitions. nih.gov The introduction of halogen substituents acts to modify these electronic transitions. As auxochromes, the fluorine and chlorine atoms, with their lone pairs of electrons, can participate in resonance with the aromatic system, influencing the energies of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption and emission maxima compared to the unsubstituted phenazine. arkat-usa.org

Predicted Electronic Transition Data for this compound (Note: These are estimated values based on data from similar halogenated phenazines and may differ from experimental results.)

| Spectroscopic Parameter | Predicted Value |

| Absorption Maximum (λ_max) | ~405 - 415 nm |

| Emission Maximum (λ_em) | ~520 - 540 nm |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |

| Stokes Shift | ~115 - 125 nm |

| Fluorescence Quantum Yield (ΦF) | Low to moderate |

The fluorescence emission of phenazine derivatives occurs when the molecule relaxes from the first excited singlet state back to the ground state. The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF). For many phenazine derivatives, the quantum yield can be influenced by factors such as solvent polarity and the nature of the substituents. acs.org

Investigation of Chromophore Properties and Panchromatic Absorption

The chromophoric properties of this compound, which dictate its interaction with light, are of significant interest. The phenazine core, an aromatic heterocyclic system, is the primary chromophore. The presence of both an electron-donating fluorine atom and an electron-withdrawing chlorine atom at positions 2 and 7, respectively, is expected to modulate the electronic transitions within the molecule.

While specific experimental data for this compound is not extensively documented in publicly available literature, the chromophoric properties can be inferred from studies on related phenazine derivatives. The absorption spectrum of phenazine compounds typically displays multiple bands in the ultraviolet (UV) and visible regions. These absorptions correspond to π-π* and n-π* electronic transitions. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima. For instance, halogen substitution on the phenazine ring has been shown to influence the absorption profile.

Panchromatic absorption, the ability of a molecule to absorb light across a broad range of the visible spectrum, is a desirable property in various applications. For this compound, achieving true panchromatic absorption would likely require further molecular engineering, such as extending the π-conjugated system or introducing additional auxochromes. However, the existing substitutions are expected to broaden the absorption bands compared to the parent phenazine molecule.

Table 1: Representative UV-Vis Absorption Data for Substituted Phenazines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Phenazine | Ethanol (B145695) | 361, 250 | 12,500, 100,000 | General Knowledge |

| 2-Chlorophenazine | Methanol | 365, 255 | Not specified | researchgate.net |

| 2,7-Dichlorophenazine | Not specified | Not specified | Not specified | researchgate.net |

Note: The data in this table is representative of phenazine and its derivatives and is intended to provide a comparative context for the expected properties of this compound.

Photophysical Properties and Fluorescence Quantum Yields

The photophysical properties of this compound, particularly its fluorescence characteristics, are crucial for its potential use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways include fluorescence, phosphorescence, and non-radiative decay.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The heavy atom effect, induced by the chlorine and, to a lesser extent, fluorine atoms, can influence the fluorescence quantum yield. These halogen atoms can promote intersystem crossing from the singlet excited state to the triplet state, which can decrease the fluorescence quantum yield and enhance phosphorescence.

Studies on similar halogenated phenazines can provide an indication of the expected fluorescence behavior. For many phenazine derivatives, the fluorescence quantum yields are often modest.

Table 2: Representative Photophysical Data for Phenazine Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (ΦF) |

| Phenazine | Ethanol | 361 | 540 | ~0.02 |

| Substituted Phenazines | Various | Various | Various | 0.1 - 0.5 |

Note: This table presents typical photophysical data for the phenazine class of compounds. Specific values for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound (C₁₂H₆ClFN₂), the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed, distinguishing it from other potential isobaric compounds.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information.

The fragmentation of phenazine derivatives often involves the loss of small neutral molecules such as HCN, halogens, and cleavage of the heterocyclic ring. The presence of both fluorine and chlorine atoms would lead to characteristic fragmentation pathways, including the loss of Cl, F, HCl, and HF radicals or molecules. Analyzing these fragmentation patterns helps to confirm the positions of the substituents on the phenazine core.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₆ClFN₂ |

| Theoretical Monoisotopic Mass | 232.0207 u |

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

| Key Predicted Fragments | [M-Cl]⁺, [M-F]⁺, [M-HCN]⁺ |

Note: The fragmentation data is predictive and based on common fragmentation patterns of halogenated aromatic compounds.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), would be the method of choice.

An isocratic or gradient elution method can be developed to achieve optimal separation of this compound from impurities or other components in a mixture. A UV detector, set at one of the absorption maxima of the compound, would be used for detection and quantification. Method validation would be necessary to ensure linearity, accuracy, precision, and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phenazine Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This method is particularly suitable for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.govinnovatechlabs.com While phenazine and its derivatives have relatively high boiling points, they can often be analyzed by GC-MS, sometimes requiring derivatization to increase volatility. nih.gov

In a GC-MS analysis of this compound, the compound would be separated from other volatile components in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification. thermofisher.com This technique is highly effective for identifying and quantifying trace levels of volatile phenazine analytes in complex matrices. sigmaaldrich.commdpi.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD study of this compound would yield precise data on its molecular geometry and the interactions that govern its crystal lattice.

Bond Lengths, Bond Angles, and Torsional Strain Analysis

In the absence of experimental data for this compound, we can predict its molecular geometry by considering the structure of unsubstituted phenazine and the known effects of fluorine and chlorine substitution on aromatic systems.

The parent phenazine molecule is known to be planar, possessing D2h symmetry. researchgate.net The introduction of fluorine and chlorine atoms at the 2 and 7 positions would break this symmetry, but the central tricyclic phenazine core is expected to remain largely planar.

Table 1: Predicted Bond Lengths in this compound (Based on Analogous Structures)

| Bond | Predicted Length (Å) | Rationale |

| C-F | ~1.33 - 1.36 | Typical C(sp²)-F bond length in fluoroaromatic compounds. |

| C-Cl | ~1.72 - 1.75 | Typical C(sp²)-Cl bond length in chloroaromatic compounds. |

| C-N | ~1.34 - 1.37 | Based on the C-N bond lengths observed in the parent phenazine structure. researchgate.net |

| C-C (within rings) | ~1.36 - 1.44 | A range of C-C bond lengths is expected due to the aromatic nature of the rings, similar to phenazine. researchgate.net |

Table 2: Predicted Bond Angles in this compound (Based on Analogous Structures)

| Angle | Predicted Angle (°) | Rationale |

| C-C-F | ~119 - 121 | The angle is expected to be close to the ideal 120° for sp² hybridized carbon, with minor deviations due to the electronegativity of fluorine. |

| C-C-Cl | ~119 - 121 | Similar to the C-C-F angle, with minor deviations influenced by the larger size of the chlorine atom compared to fluorine. |

| C-N-C (within ring) | ~116 - 118 | Based on the endocyclic C-N-C angle in the parent phenazine, which is slightly compressed from the ideal 120°. researchgate.net |

| C-C-C (within rings) | ~118 - 122 | The internal angles of the benzene (B151609) rings are expected to be close to 120°, with slight variations to accommodate the fused heterocyclic ring. researchgate.net |

Torsional Strain Analysis:

Crystallographic Packing and Supramolecular Assembly

The way in which individual molecules of this compound would arrange themselves in a crystal lattice is governed by intermolecular forces. Based on the structures of other halogenated phenazines, the following interactions would likely play a crucial role:

π-π Stacking: The planar aromatic surfaces of the phenazine core are expected to facilitate π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. This is a common packing motif in polycyclic aromatic compounds.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, could participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as one of the nitrogen atoms.

C-H···N and C-H···Halogen Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen atoms or halogen substituents of neighboring molecules would also contribute to the stability of the crystal lattice.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focused on the chemical compound this compound were identified. As a result, the detailed analysis requested in the article outline cannot be provided at this time.

The search queries included:

"computational studies of this compound"

"quantum chemical calculations of this compound"

"Density Functional Theory this compound"

"ab initio calculations this compound"

"spectroscopic parameters prediction this compound"

""this compound" DFT"

""this compound" computational chemistry"

""this compound" molecular modeling"

""this compound" HOMO-LUMO"

""this compound" NMR chemical shift calculation"

While general information exists for the broader class of phenazine derivatives, no specific studies containing the requested computational data for this compound could be located. The scientific community has published theoretical investigations on other substituted phenazines, but information on this particular di-halogenated derivative appears to be absent from the accessible academic databases and research publications.

Therefore, it is not possible to generate the requested article with scientifically accurate and sourced information as per the provided outline. The strict adherence to focusing solely on this compound prevents the use of data from related compounds as a substitute.

Computational and Theoretical Investigations of 2 Fluoro 7 Chlorophenazine

Prediction of Spectroscopic Parameters

Simulated Vibrational (IR, Raman) Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying molecular structures by probing their characteristic vibrational modes. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate these spectra with a high degree of accuracy.

For 2-fluoro-7-chlorophenazine, a theoretical vibrational analysis would predict characteristic frequencies for the phenazine (B1670421) core and the C-F and C-Cl bonds. DFT calculations, such as those performed on the parent phenazine molecule, can elucidate the positions and intensities of IR and Raman bands. astrochem.orgacs.org Studies on similar heterocyclic compounds demonstrate that theoretical calculations can reliably assign vibrational modes. derpharmachemica.com For instance, the C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The introduction of fluorine and chlorine atoms would induce specific vibrational modes. The C-Cl stretching vibration is expected in the range of 850-550 cm⁻¹, while the C-F stretching vibration typically appears in a higher frequency region, around 1400-1000 cm⁻¹. The exact positions of these bands would be influenced by their substitution pattern on the phenazine ring system.

Furthermore, theoretical spectra of related molecules like 2,3-diaminophenazine have been successfully analyzed using DFT, showing good correlation between calculated and experimental frequencies. arkat-usa.org This suggests that a similar computational approach for this compound would yield reliable predictions for its vibrational spectra, aiding in its experimental identification and structural characterization.

Table 1: Predicted Vibrational Frequencies for this compound based on related compounds

| Functional Group/Vibration | Predicted Wavenumber Range (cm⁻¹) | Associated Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1650 - 1450 | IR, Raman |

| C-F Stretch | 1400 - 1000 | IR |

| C-Cl Stretch | 850 - 550 | IR |

| Ring Deformation | Below 800 | IR, Raman |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups and phenazine derivatives.

Calculation of UV-Vis Absorption Maxima and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules, providing information on the maximum absorption wavelengths (λ_max) and the intensity of these transitions (oscillator strengths). schrodinger.comrespectprogram.org These calculations are crucial for understanding the electronic structure and photophysical properties of compounds like this compound.

For phenazine and its derivatives, the UV-Vis spectrum is characterized by π-π* and n-π* transitions. oup.com The introduction of halogen substituents is known to cause a bathochromic (red) shift in the absorption spectra. arkat-usa.orgresearchgate.net For example, in a series of 2,3-dialkoxy phenazines, substituting with halogens at the 7 and 8 positions resulted in a red-shift of the λ_max, with the shift increasing from fluorine to chlorine to bromine. arkat-usa.org This is attributed to the electron-withdrawing nature of the halogens, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). arkat-usa.org

Therefore, for this compound, TD-DFT calculations would be expected to show a red-shift in the main absorption bands compared to the parent phenazine. The calculations would also provide the oscillator strengths for each electronic transition, indicating the probability of the transition occurring. This information is vital for applications in areas like photosensitizers and organic electronics. arkat-usa.org

Table 2: Hypothetical UV-Vis Absorption Data for this compound based on TD-DFT trends

| Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| S₀ → S₁ | > 380 | Moderate |

| S₀ → S₂ | ~ 360 | High |

| S₀ → S₃ | ~ 250 | High |

This table is hypothetical and illustrates expected trends based on computational studies of halogenated phenazines.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. acs.org

Solvent Effects on Molecular Conformation and Electronic Structure

The surrounding solvent can significantly influence the conformation and electronic properties of a solute molecule. rsc.org MD simulations can model these interactions explicitly by surrounding the this compound molecule with a box of solvent molecules and calculating the forces between them over time.

For phenazine derivatives, solvent polarity has been shown to affect their excited-state dynamics and fluorescence properties. rsc.org For instance, the fluorescence emission of some phenazine derivatives exhibits a redshift with increasing solvent polarity, indicating a more polarized excited state that is stabilized by polar solvents. rsc.orgresearchgate.net MD simulations can reveal how solvent molecules arrange around the solute and how this ordering affects the solute's electronic structure, potentially leading to solvatochromic shifts observed in experimental UV-Vis spectra. researchgate.net

Intermolecular Interactions with Solvent Molecules or Other Substrates

MD simulations are also invaluable for studying the specific intermolecular interactions between this compound and other molecules, such as solvents or biological substrates. bohrium.comnih.gov These simulations can identify key interaction sites, such as hydrogen bonding or π-π stacking, and quantify the strength of these interactions.

In the context of biological applications, MD simulations have been used to study the binding of phenazine derivatives to proteins. researchgate.netmdpi.com These studies can reveal the binding mode and stability of the ligand-protein complex, providing crucial information for drug design. For this compound, MD simulations could predict its interaction with various solvents, helping to understand its solubility and reactivity in different media, or its potential binding affinity to target proteins. bohrium.comnih.gov

Structure-Property Relationship (SPR) Studies using Computational Methods

Computational methods are pivotal in establishing structure-property relationships (SPRs), which correlate a molecule's structural features with its physical, chemical, and biological properties.

Correlating Substituent Effects (Fluoro, Chloro) with Electronic and Redox Properties

The introduction of fluoro and chloro substituents at the 2 and 7 positions of the phenazine core is expected to significantly modulate its electronic and redox properties. acs.orgacs.orgsciopen.com Computational studies can precisely quantify these effects.

The electron-withdrawing nature of halogens generally leads to a lowering of the HOMO and LUMO energy levels. arkat-usa.org This, in turn, affects the redox potentials of the molecule, making it a better electron acceptor (i.e., more easily reduced). The relative electron-withdrawing strength of fluorine and chlorine, and their positions on the phenazine ring, will fine-tune these properties. DFT calculations can be used to compute the HOMO-LUMO gap, which is related to the chemical reactivity and the energy of the lowest electronic transition. arkat-usa.org Furthermore, the redox potentials can be calculated and correlated with experimental data from techniques like cyclic voltammetry. Such computational SPR studies are essential for designing novel phenazine derivatives with tailored electronic and redox properties for applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

Prediction of Reactivity Hotspots and Reaction Pathways

Computational chemistry provides powerful tools to predict the most likely sites for chemical reactions on a molecule and to elucidate potential reaction pathways. For this compound, while specific detailed computational studies are not extensively available in public literature, we can infer its reactivity by examining computational investigations of closely related halogenated phenazines, such as 2-chlorophenazine. These studies typically employ Density Functional Theory (DFT) to model the electronic structure and predict reactivity.

The prediction of reactivity hotspots is primarily based on the analysis of the molecule's electronic properties, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO).

Electron Density and Partial Atomic Charges:

The distribution of electrons within the this compound molecule is uneven due to the presence of electronegative nitrogen, fluorine, and chlorine atoms. This creates regions of partial positive and partial negative charge, which are prime targets for electrophilic and nucleophilic attacks, respectively. A Mulliken population analysis, a common computational method, can be used to calculate these partial charges on each atom. wikipedia.org

For a molecule like this compound, it is expected that the nitrogen atoms would carry a significant negative charge, making them susceptible to attack by electrophiles. The carbon atoms attached to the fluorine and chlorine atoms would likely have a partial positive charge, rendering them potential sites for nucleophilic attack.

To illustrate this, consider the calculated Mulliken atomic charges for the related compound, 2-chlorophenazine. While not identical to this compound, the general principles apply.

Illustrative Mulliken Atomic Charges for 2-Chlorophenazine

| Atom | Charge (a.u.) |

| N5 | -0.25 |

| N10 | -0.26 |

| C2 (with Cl) | +0.10 |

| Cl | -0.05 |

Note: This data is representative of a related compound and is for illustrative purposes only. Specific calculations for this compound would be required for precise values.

Frontier Molecular Orbital (HOMO/LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. ossila.com The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org

In phenazine systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. The presence of halogen substituents will influence the energy and distribution of these orbitals. The fluorine and chlorine atoms, being electronegative, are expected to lower the energy of both the HOMO and LUMO.

Illustrative HOMO-LUMO Energies for a Halogenated Phenazine

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This data is representative and intended for illustrative purposes. The actual values for this compound would depend on the specific computational method and basis set used.

The distribution of the HOMO and LUMO across the molecule provides a visual guide to reactivity. For electrophilic attack, the reaction is most likely to occur at the atoms where the HOMO density is highest. Conversely, for nucleophilic attack, the reaction will favor atoms with the largest LUMO density.

Predicted Reaction Pathways:

Based on the general principles of electronic effects in aromatic systems and computational studies of similar molecules, several reaction pathways can be predicted for this compound:

Electrophilic Aromatic Substitution: The phenazine ring is generally electron-deficient due to the two nitrogen atoms. However, electrophilic substitution reactions can still occur, particularly at positions activated by any potential electron-donating character of the halogens (through resonance) or at the least deactivated positions. The nitrogen atoms themselves are also sites for electrophilic attack (e.g., protonation or alkylation).

Nucleophilic Aromatic Substitution: The carbon atoms bonded to the fluorine and chlorine atoms are expected to be the primary sites for nucleophilic attack. The halogen atom would act as a leaving group. The relative reactivity of the C-F versus the C-Cl bond towards nucleophilic substitution would be a key area for detailed computational investigation. Generally, the C-Cl bond is more readily cleaved than the C-F bond in nucleophilic aromatic substitution.

Detailed computational studies involving the mapping of potential energy surfaces for specific reactions would be necessary to confirm these predicted pathways and to determine the activation energies and transition state structures involved.

Reactivity and Mechanistic Studies of 2 Fluoro 7 Chlorophenazine

Redox Chemistry and Electrochemical Behavior

The redox behavior of phenazine (B1670421) and its derivatives is a key aspect of their chemistry, with implications for their use in various applications, including as redox-active materials. researchgate.net The presence of two nitrogen atoms in the aromatic system makes phenazines susceptible to reduction. rsc.org

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Typically, a CV experiment for a phenazine derivative would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. rsc.org The resulting voltammogram would show peaks corresponding to the reduction and oxidation processes. The formal redox potential can be determined from the average of the cathodic and anodic peak potentials. researchgate.net Chronoamperometry, another electrochemical technique, can be used to study the kinetics of the electron transfer process.

Investigation of Reversible Redox Processes and Electron Transfer Pathways

The reduction of phenazines in aprotic solvents typically occurs in two successive one-electron steps, forming a radical anion and then a dianion. rsc.org These redox processes can be reversible, as observed for several phenazine derivatives. nih.gov The reversibility of the redox process is an important characteristic, particularly for applications in energy storage devices.

The electron transfer pathway in phenazines is influenced by the solvent and the presence of substituents. In aprotic media, the mechanism generally involves two distinct single-electron transfers. rsc.org However, in protic media, a two-electron, two-proton proton-coupled electron transfer (PCET) mechanism can occur in a single step. rsc.org The specific pathway for 2-fluoro-7-chlorophenazine would depend on the experimental conditions.

Influence of Halogen Substituents on Redox Potentials

The presence and nature of substituents on the phenazine ring significantly influence its redox potential. researchgate.net Electron-withdrawing groups, such as halogens, generally make the reduction of the phenazine core more favorable, resulting in a more positive redox potential. This is because they stabilize the resulting anionic species.

Studies on various substituted phenazines have shown a clear correlation between the electronic properties of the substituents and the redox potential. researchgate.net For example, introducing electron-withdrawing cyano groups to the phenazine ring can increase the redox potential by as much as 1.3 V. rsc.org Conversely, electron-donating groups would be expected to lower the redox potential. Therefore, the fluorine and chlorine atoms in this compound are expected to increase its redox potential compared to unsubstituted phenazine. The relative electron-withdrawing strengths of fluorine and chlorine would further modulate this effect.

Nucleophilic and Electrophilic Substitution Reactions

The phenazine ring system is generally more susceptible to nucleophilic attack than electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.de This reactivity is further modified by the presence of other substituents.

Regioselectivity of Halogen Displacement

The positions on the phenazine ring exhibit different reactivities towards nucleophilic substitution. Halogen atoms at the 2-position of the phenazine ring are known to be more readily displaced by various nucleophiles compared to those at the 1-position. thieme-connect.de This enhanced reactivity at the 2-position is a general trend observed in phenazine chemistry.

In the case of this compound, both halogens are at positions susceptible to nucleophilic attack. The relative reactivity of the C-F versus the C-Cl bond towards nucleophilic displacement would be a key factor in determining the regioselectivity of a reaction. Generally, in nucleophilic aromatic substitution, the bond to the more electronegative halogen (fluorine) is often more readily broken. epfl.ch However, the specific reaction conditions and the nature of the nucleophile play a crucial role. For instance, studies on N-aryl-2-nitrosoanilines have shown that a halogen para to the nitroso group is exclusively substituted, even when another halogen is present in the ortho position. thieme-connect.com While not directly on phenazines, this highlights the importance of electronic activation in directing regioselectivity. In di-halogenated phenazines, the displacement of one halogen can be influenced by the nature of the other.

Reactivity of the Phenazine Nitrogen Atoms

The nitrogen atoms in the phenazine ring are basic and can be protonated or quaternized. thieme-connect.dethieme-connect.de This modification of the nitrogen atoms has a significant impact on the reactivity of the entire ring system. Quaternization, for example, further activates the phenazine ring towards nucleophilic attack. thieme-connect.de

The nitrogen atoms can also act as nucleophiles themselves, although their nucleophilicity can be low in certain contexts, such as in phenazine 5,10-dioxides. sbq.org.br Theoretical studies have been used to understand the electrophilic capacity of the nitrogen atoms in related heterocyclic systems. scielo.br While the primary focus of reactivity for this compound is often on the carbon-halogen bonds, the reactivity of the nitrogen atoms remains a fundamental aspect of its chemistry, influencing its behavior in various chemical environments. Electrophilic attack on the nitrogen atoms is a possibility, leading to the formation of phenazinium salts. thieme-connect.de

Mechanistic Pathways of Halogen Exchange and Functionalization

The functionalization of the this compound scaffold is anticipated to predominantly occur via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic systems like phenazine, where the nitrogen atoms withdraw electron density, thereby activating the ring towards nucleophilic attack.

The SNAr mechanism can proceed through a stepwise pathway, involving a distinct Meisenheimer intermediate, or a concerted process where bond formation and cleavage happen simultaneously. researchgate.net For most activated haloarenes, the stepwise mechanism via a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is the more common route. koreascience.krresearchgate.netnih.gov

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack, owing to the two different halogen substituents. In SNAr reactions, the typical order of leaving group ability is F > Cl > Br > I. researchgate.net This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex, despite the C-F bond's inherent strength. nih.gov Consequently, nucleophilic attack is expected to preferentially occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion. This prediction is supported by computational studies on other dihalogenated heterocyclic systems, which indicate lower activation energies for fluorine displacement compared to chlorine. wuxiapptec.com

The specific mechanistic route and activation energies are influenced by the nucleophile's nature, the solvent, and the electronic effects of the substituents. Generally, strong nucleophiles and polar aprotic solvents favor the SNAr mechanism.

Photochemical Reactions and Photoinduced Electron Transfer

The photochemical behavior of this compound is expected to be dominated by the photophysical properties of the phenazine core, which is known to engage in photoinduced electron transfer (PET) processes. wuxiapptec.comdur.ac.ukosti.gov

Photoreactivity in Solution and Solid State

Upon absorption of UV-visible light, this compound is excited to a singlet state, which can then convert to a longer-lived triplet state. The phenazine moiety can function as a photosensitizer or an electron acceptor in the presence of suitable electron donors. arkat-usa.org

In solution, with an electron donor present, photoexcitation could lead to the formation of a radical anion through PET. wuxiapptec.comosti.gov The efficiency of this process would be dependent on the solvent's polarity and the donor's oxidation potential. In the solid state, reactivity is governed by the crystal packing and proximity of reactive species, potentially leading to different products than in solution.

Mechanisms of Photodegradation or Photorearrangement

The photodegradation of this compound likely involves the cleavage of its carbon-halogen bonds. A common pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond under UV irradiation, forming an aryl radical. This radical can then abstract a hydrogen atom from the solvent to yield 2-fluorophenazine (B3031489) or undergo other reactions.

Given the lower bond energy of the C-Cl bond relative to the C-F bond, the primary photodegradation route is likely the cleavage of the C-7 chlorine bond. However, photosensitized reactions could also facilitate the cleavage of the C-F bond. Reductive dehalogenation, initiated by PET, is another plausible pathway where the resulting radical anion expels a halide ion. While photorearrangement reactions are not common for simple phenazines, the ultimate products of extensive photodegradation in the presence of oxygen and water are expected to be hydroxylated and ring-opened compounds. researchgate.net

Reaction Kinetics and Thermodynamics

While specific quantitative data for this compound is not available, this section infers expected trends and presents illustrative data from analogous systems.

Determination of Rate Constants and Activation Energies

The rates of SNAr reactions of this compound can be determined experimentally by monitoring reactant or product concentrations over time. The second-order rate constant (k) is derived from the rate law: Rate = k[this compound][Nucleophile]. bingol.edu.tr The activation energy (Ea) and other activation parameters can be found by measuring the rate constant at various temperatures and applying the Arrhenius or Eyring equations. researchgate.netulisboa.pt

Illustrative Kinetic Data for SNAr Reactions

The following table demonstrates the "element effect" in the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638), where fluoride is the most reactive leaving group. A similar trend is anticipated for this compound.

| Leaving Group | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| F | 1613 | 5.3 | -37.7 |

| Cl | 4 | 8.6 | -38.4 |

| Br | 4 | 8.9 | -37.3 |

| I | 1 | 9.7 | -37.6 |

| Data from the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. nih.gov |

Thermodynamic Stability of Reaction Intermediates and Products

Illustrative Thermodynamic Data for Phenazine Complexation

The following data on the formation of manganese(II) complexes with phenazine and related compounds provides insight into the stability of the phenazine system.

| Ligand | log β110 |

| Pyrazine (B50134) | 4.6 ± 0.1 |

| Quinoxaline | 5.9 ± 0.1 |

| Phenazine | 6.0 ± 0.1 |

| Formation constants (log β110) for manganese(II) complexes in methanol. mdpi.com |

This illustrates that the extended π-system of phenazine enhances the stability of its complexes, a factor that is also crucial in determining the thermodynamic stability of this compound and its reaction products.

Biochemical and Molecular Interaction Studies of 2 Fluoro 7 Chlorophenazine

Molecular Interactions with Model Biomolecules

The planar structure and electrochemical properties of the phenazine (B1670421) core make it a prime candidate for interaction with fundamental biological macromolecules like nucleic acids and proteins.

DNA/RNA Binding and Intercalation Mechanisms

The planar aromatic ring system of phenazine derivatives is a key structural feature that allows them to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction can disrupt the normal helical structure of DNA, consequently interfering with crucial cellular processes such as DNA replication and transcription. The general structure of phenazines is conducive to such interactions. mdpi.com

While direct spectroscopic or molecular docking studies on 2-Fluoro-7-chlorophenazine are not readily found, research on related compounds provides insight. For instance, studies on various phenazine derivatives have demonstrated their ability to bind to DNA. Some fused aryl phenazine derivatives are under clinical investigation for their significant anticancer activity, which is often linked to their interaction with DNA. semanticscholar.org The introduction of halogen substituents can influence the electronic properties and steric profile of the phenazine, potentially altering the affinity and mode of DNA binding. For example, the presence of electron-withdrawing groups can affect the molecule's ability to accept electrons, which may play a role in its interaction with the electron-rich DNA backbone.

Protein-Ligand Binding Studies

Halogenated phenazines have been shown to interact with specific protein targets, leading to the modulation of their biological function. These interactions are governed by a combination of forces including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The nature and position of the halogen substituents can significantly impact the binding affinity and specificity.

A notable example of protein-ligand interaction is the binding of halogenated phenazines to the Staphylococcus aureus AgrA protein, a key regulator in biofilm development. nih.gov Molecular docking and molecular dynamics simulations have been employed to study these interactions. These computational studies reveal that halogenated phenazines can bind within a hydrophobic cleft of the AgrA protein. nih.gov This binding can disrupt critical salt bridge interactions, leading to conformational changes in the protein and a reduction in its DNA-binding affinity. nih.gov

The binding free energies (ΔGbind) for several halogenated phenazines to the AgrA protein have been calculated, indicating strong binding affinities.

| Compound | Binding Free Energy (ΔGbind, kcal/mol) | Reference |

|---|---|---|

| Apo AgrA | -80.75 | nih.gov |

| Compound C7 | -113.84 | nih.gov |

| HP-14 | -115.23 | nih.gov |

| HP | -112.28 | nih.gov |

These findings highlight that specific halogenated phenazines are effective in targeting the AgrA protein, which supports their potential as agents that can inhibit biofilm formation by disrupting protein function. nih.gov The general principles of drug-protein binding suggest that phenazines, being lipophilic molecules, may also bind to plasma proteins like albumin and α-1 acid glycoprotein. derangedphysiology.com

Mechanistic Exploration of Cellular Redox Homeostasis Modulation

Phenazines are well-known for their redox-active nature, a property that is central to their biological effects. mdpi.comsemanticscholar.org They can participate in cellular oxidation-reduction reactions, thereby modulating the delicate balance of redox homeostasis.

Investigation of Intracellular Redox Dynamics

The antibacterial effect of halogenated phenazines is often attributed to their ability to interfere with cellular redox cascades and promote the production of reactive oxygen species (ROS). mdpi.comsemanticscholar.orgresearchgate.net By participating in electron transfer reactions, these compounds can lead to an increase in oxidative stress within cells. Pyocyanin, a well-studied phenazine, is known to generate oxidative stress, which contributes to its damaging effects on various cells. mdpi.com This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of lipids, proteins, and nucleic acids, and ultimately, cell death.

Interactions with Cellular Reductants and Oxidants

Phenazines can act as electron shuttles, accepting electrons from cellular reductants (like NADH) and transferring them to oxidants. nih.govresearchgate.net This ability has been demonstrated in their capacity to promote the reduction of minerals such as poorly crystalline iron and manganese oxides. nih.gov This process involves the phenazine being reduced by microbial activity and the reduced form of the phenazine then abiotically reducing the mineral. nih.gov

The redox potential of phenazines is a critical factor in these interactions and can be significantly influenced by substituents on the phenazine core. rsc.orgnih.gov Computational studies have shown that the introduction of electron-withdrawing groups, such as cyano or nitro groups, can substantially increase the redox potential. rsc.org Halogen atoms, also being electron-withdrawing, are expected to similarly modulate the redox properties of the phenazine scaffold, thereby influencing their interaction with cellular reductants and oxidants. The specific positioning of the fluoro and chloro groups in this compound would fine-tune its redox potential, and thus its specific role in modulating cellular redox dynamics.

Mechanistic Insights into Biochemical Pathway Perturbation

Research on halogenated phenazines has revealed that they can induce a state of iron starvation in bacteria. nih.gov Transcriptional profiling of MRSA biofilms treated with a halogenated phenazine known as HP-14 showed a rapid induction of gene clusters involved in iron acquisition. nih.gov This suggests that these compounds may function by chelating intracellular iron(II), thereby depriving the bacteria of this essential nutrient and disrupting numerous iron-dependent metabolic pathways. nih.gov

Furthermore, some phenazine derivatives have been found to inhibit crucial enzymes. For example, the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, has been proposed as a mechanism of action for some phenazines. The inhibition of such a key enzyme would have profound effects on cell proliferation and survival.

The pro-apoptotic activity of some phenazines has also been documented. 5-methyl phenazine-1-carboxylic acid, for instance, has been shown to induce apoptosis in cancer cell lines through the mitochondrial pathway, which involves the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

The biological activities of various halogenated phenazines have been documented, providing a basis for understanding their potential for biochemical pathway perturbation.

| Compound | Activity | Target Organism/Cell Line | Observed Effect/Value | Reference |

|---|---|---|---|---|

| 2-bromo-1-hydroxyphenazine | Antibacterial | S. aureus | MIC = 1.72 µg/mL | researchgate.net |

| 2-bromo-1-hydroxyphenazine | Cytotoxicity | HCT-116 | IC50 = 0.1 µM | mdpi.com |

| Halogenated Phenazine 14 (HP-14) | Biofilm Eradication | MRSA | MBEC < 10 µM | acs.org |

| Halogenated Phenazine 11 | Antibacterial | M. tuberculosis | MIC = 3.13 µM | acs.org |

| Halogenated Phenazine 12 | Antibacterial | M. tuberculosis | MIC = 3.13 µM | acs.org |

Molecular Basis of Specific Enzyme Inhibition or Activation

There is currently no available research data detailing the specific molecular basis of enzyme inhibition or activation by this compound.

Interference with Microbial Metabolic Pathways (at a mechanistic level)

No studies were found that investigate the mechanistic interference of this compound with any microbial metabolic pathways.

In vitro Cell-Based Studies on Molecular Mechanisms (excluding efficacy/safety)

Modulation of Specific Cellular Signaling Pathways

There is no information available in the scientific literature regarding the modulation of specific cellular signaling pathways by this compound.

Impact on Molecular Transport or Organelle Function

No research detailing the impact of this compound on molecular transport or the function of cellular organelles could be located.

Advanced Applications and Functional Materials Incorporating 2 Fluoro 7 Chlorophenazine

Utilization in Energy Storage Systems

The application of phenazine (B1670421) derivatives in energy storage, particularly in redox flow batteries (RFBs), is an active area of research. mdpi.comsandia.gov These systems utilize redox-active molecules dissolved in electrolytes to store energy. csic.es Organic molecules like phenazines are attractive candidates due to their tunable properties. nih.gov

Application as Anolyte Materials in Redox Flow Batteries

Phenazine-based compounds are being investigated as potential anolytes—the negative electrolyte—in non-aqueous redox flow batteries. csic.esresearchgate.net The selection of specific derivatives is crucial for optimizing battery performance, including cell potential and stability. nih.gov However, there is no specific data available from the conducted searches detailing the synthesis, electrochemical properties, or performance of 2-Fluoro-7-chlorophenazine as an anolyte material. Research on other halogenated phenazines has been conducted, primarily in the context of their biological activities. nih.govnih.govmdpi.com

Integration into Organic Photovoltaics and Solar Cells

Organic photovoltaics (OPVs) represent a promising area for the application of novel organic compounds. While phenazine derivatives have been explored for use in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), specific studies on the integration of this compound into OPVs or solar cells are not found in the available literature. researchgate.net

Optoelectronic Devices and Sensor Technologies

The unique photophysical properties of certain phenazine derivatives make them suitable for optoelectronic applications. researchgate.net

Design of Organic Light-Emitting Diodes (OLEDs) and Transistors

The design and synthesis of novel phenazine derivatives are of interest for creating new materials for OLEDs. researchgate.net The electronic properties of the phenazine core can be modified by adding different functional groups. thieme-connect.de Despite this general interest, there are no specific reports on the design or performance of OLEDs or organic transistors that incorporate this compound.

Development of Fluorescent Probes and Optical Sensors

Certain phenazine-based structures have been developed as fluorescent sensors. researchgate.net The development of fluorescent probes often relies on specific chemical structures that interact with an analyte to produce a change in fluorescence. nih.govsigmaaldrich.com While halogenated phenazines have been synthesized for various purposes, mdpi.comresearchgate.netnih.gov the development and application of this compound as a fluorescent probe or optical sensor have not been documented in the searched scientific reports.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to self-assembled structures. While there is research on other halogenated phenazines, fluorochem.co.uk no literature was found that specifically discusses the supramolecular chemistry or self-assembly behavior of this compound.

Formation of Hydrogen-Bonded or π-Stacked Architectures

No published research is available that details the formation of hydrogen-bonded or π-stacked architectures specifically for this compound. There are no crystallographic data or detailed spectroscopic studies to inform a discussion on its intermolecular interactions.

Designing Ordered Structures for Advanced Materials

In the absence of studies on its supramolecular behavior, there is no information on the design and synthesis of ordered structures or advanced materials derived from this compound.

Future Research Directions and Outlook for 2 Fluoro 7 Chlorophenazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenazine (B1670421) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 2-Fluoro-7-chlorophenazine and its analogues. The most common approaches for phenazine synthesis include the Wohl-Aue reaction and the condensation of 1,2-diaminobenzenes with dicarbonyl compounds. researchgate.net However, these methods often involve toxic reagents and solvents. researchgate.net

A significant leap forward will involve adapting modern, eco-friendly synthetic strategies. researchgate.net These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and ultrasound-assisted synthesis, which offers an energy-efficient method under mild conditions. researchgate.nettubitak.gov.tr Solvent-free or aqueous media reactions represent another crucial frontier, minimizing the use of hazardous organic solvents. researchgate.netbenthamscience.com For instance, a modular synthetic route involving N-aryl-2-nitrosoaniline intermediates has been successfully used to create diverse 3-substituted halogenated phenazines, a strategy that could be adapted for this compound. nih.gov The use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in multicomponent reactions has also proven effective for building complex phenazine-based heterocycles in an environmentally benign manner. benthamscience.com

| Synthetic Method | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, operational simplicity. tubitak.gov.tr | Efficient cyclization and functionalization steps. |

| Ultrasound-Assisted Synthesis | Mild reaction conditions, high yields, energy efficiency. researchgate.net | Green synthesis from substituted anilines and diamines. |

| Solvent-Free/Aqueous Media | Reduces hazardous waste, environmentally friendly. researchgate.net | Condensation reactions avoiding toxic organic solvents. |

| Multicomponent Reactions | High atom economy, operational simplicity, single one-pot operation. tubitak.gov.trbenthamscience.com | Rapid assembly of the core phenazine structure from simple precursors. |

| Electrochemical Synthesis | High selectivity, mild conditions, reduced use of chemical oxidants/reductants. google.com | Controlled halogenation and cyclization steps. |

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding the intricate reaction mechanisms involved in both the synthesis and activity of phenazines. Future studies should employ high-level ab initio calculations to investigate the synthesis of this compound. Such studies can elucidate reaction pathways, identify transition states, and predict the influence of the fluoro and chloro substituents on reaction kinetics and thermodynamics. rsc.org

Beyond synthesis, computational models are essential for predicting how this compound interacts with its environment. For example, DFT calculations can predict redox potentials, which are crucial for applications in materials science like redox flow batteries. researchgate.net Time-dependent DFT (TDDFT) can be used to calculate photophysical properties, guiding the design of new optical sensors or light-emitting materials. researchgate.net In a biological context, molecular dynamics (MD) simulations can model the binding of this compound to protein targets, providing a molecular basis for its potential therapeutic effects and helping to explain structure-activity relationships (SAR). nih.gov

Exploration of Advanced Spectroscopic Techniques for in situ Monitoring

To fully optimize synthetic methodologies, real-time monitoring of reaction progress is indispensable. The development of in situ analytical methods for mechanochemical and solution-phase reactions has advanced significantly. mdpi.com Future research should focus on applying these techniques to the synthesis of this compound.

Techniques such as Raman spectroscopy and synchrotron X-ray diffraction can provide real-time information on the formation of intermediates and the final product during a reaction. mdpi.com Coupling electrochemical methods with spectroscopy (spectroelectrochemistry), using techniques like UV-vis or IR spectroscopy, allows for the study of electron transfer mechanisms and the stability of intermediates. acs.orgfrontiersin.org Furthermore, advanced NMR spectroscopy techniques can probe molecular conformations and interactions in solution, which is particularly relevant for understanding the behavior of these molecules in biological media. researchgate.net The use of cellulose-based laser-induced graphene (cLIG) sensors for the electrochemical monitoring of phenazine production in bacterial cultures demonstrates the potential for developing specialized sensors to track the synthesis and interactions of this compound. nih.gov

| Technique | Information Gained | Relevance to this compound |

| In situ Raman Spectroscopy | Real-time monitoring of bond formation/breaking, identification of intermediates. mdpi.com | Optimization of reaction conditions and understanding mechanistic pathways. |

| In situ X-ray Diffraction | Tracking of crystalline phase formation and structural changes. mdpi.com | Monitoring solid-state reactions and product purity. |

| Spectroelectrochemistry (e.g., UV-Vis, IR) | Study of redox processes, stability of radical ions, and reaction intermediates. acs.orgfrontiersin.org | Characterizing electrochemical properties for material or biological applications. |

| Advanced NMR Spectroscopy | Elucidation of molecular structure, conformation, and dynamics in solution. researchgate.net | Confirming structure and studying interactions with biological macromolecules. |

Design of Next-Generation Functional Materials Based on Phenazine Scaffolds

The rigid, planar, and redox-active nature of the phenazine core makes it an excellent building block for advanced functional materials. researchgate.net The specific halogenation pattern of this compound could be exploited to fine-tune the electronic and optical properties of these materials.

Future research should explore the incorporation of this compound into organic electronics. Phenazine derivatives are being investigated as anolytes in high-voltage organic redox flow batteries due to their reversible electron exchange and chemical stability. researchgate.netmdpi.com The electron-withdrawing nature of the halogen substituents in this compound could be beneficial in this context. Additionally, the inherent fluorescence of the phenazine system, which can be modulated by substituents, makes these compounds promising candidates for optical sensors and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.net The design of phenazine-based polymers could also lead to new cathode materials for lithium-ion batteries. acs.org

Comprehensive Mechanistic Studies of Molecular Interactions with Biological Systems

Halogenated phenazines have demonstrated significant potential as antimicrobial and anticancer agents. nih.govnih.gov The presence of halogens can enhance membrane permeability and lead to unique biological activities. nih.gov A critical area of future research will be to conduct comprehensive mechanistic studies on how this compound interacts with biological systems.

Studies on other halogenated phenazines have shown they can eradicate bacterial biofilms, particularly those of Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govuga.edu The proposed mechanism for some analogues involves inducing iron starvation in bacteria. uga.edu It is crucial to investigate if this compound shares this or other mechanisms of action. Computational docking and molecular dynamics simulations can predict binding to specific bacterial or cancer-related protein targets, such as the LasR protein in Pseudomonas aeruginosa, a key regulator in biofilm formation. nih.govasm.org Understanding these molecular interactions is the first step toward the rational design of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-7-chlorophenazine, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves halogenation of phenazine precursors. For example, fluorination and chlorination steps may employ electrophilic aromatic substitution or transition-metal-catalyzed coupling reactions. Intermediates are purified via column chromatography (silica gel, eluent gradients of hexane/ethyl acetate) or recrystallization using solvents like dichloromethane/hexane. Impurities such as mono-halogenated byproducts (e.g., 7-chloro derivatives) are monitored using HPLC with UV detection .

Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns. Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) determines molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) validates empirical formulas. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How is purity assessed for this compound in academic settings?

- Methodological Answer : Purity is evaluated using reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water mobile phase). Quantitative analysis employs calibration curves of reference standards. Thermal stability is tested via differential scanning calorimetry (DSC), and elemental analysis confirms C/H/N/F/Cl composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?